Norfluoxetine

Descripción general

Descripción

Norfluoxetina es el metabolito activo principal de la fluoxetina, un antidepresivo ampliamente utilizado. Pertenece a la clase de los inhibidores selectivos de la recaptación de serotonina (ISRS) y es conocida por su papel en los efectos farmacológicos de la fluoxetina. La norfluoxetina se forma a través de la N-desmetilación de la fluoxetina y conserva propiedades farmacológicas similares, contribuyendo significativamente a los efectos terapéuticos y secundarios de la fluoxetina .

Mecanismo De Acción

La norfluoxetina ejerce sus efectos principalmente inhibiendo la recaptación de serotonina (5-HT) en la hendidura sináptica, aumentando así la disponibilidad de serotonina en el cerebro. Esta acción está mediada por la unión de la norfluoxetina al transportador de serotonina (SERT), lo que impide la reabsorción de la serotonina en la neurona presináptica. Los niveles elevados de serotonina mejoran la neurotransmisión y contribuyen a los efectos antidepresivos. La norfluoxetina también exhibe una débil inhibición de la recaptación de norepinefrina, lo que puede contribuir a su perfil farmacológico general .

Análisis Bioquímico

Biochemical Properties

Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .

Cellular Effects

This compound can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, chronic treatment with this compound can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .

Transport and Distribution

This compound is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .

Subcellular Localization

This compound, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La norfluoxetina se sintetiza a partir de la fluoxetina mediante un proceso de N-desmetilación. Esta reacción típicamente implica el uso de agentes desmetilantes como el hidruro de litio y aluminio (LiAlH4) o el tribromuro de boro (BBr3) en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte, a menudo utilizando solventes como tetrahidrofurano (THF) o diclorometano (DCM) para facilitar el proceso .

Métodos de Producción Industrial: En entornos industriales, la producción de norfluoxetina involucra la N-desmetilación a gran escala de la fluoxetina utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para aislar la norfluoxetina de la mezcla de reacción .

Tipos de Reacciones:

Oxidación: La norfluoxetina puede sufrir reacciones de oxidación, a menudo facilitadas por agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reducción: La reducción de la norfluoxetina se puede lograr utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: La norfluoxetina puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, aminas).

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halógenos en presencia de un catalizador o bajo luz UV.

Productos Principales Formados:

Oxidación: Formación de óxidos o derivados hidroxilados correspondientes.

Reducción: Formación de aminas o alcoholes reducidos.

Sustitución: Formación de derivados halogenados o aminas sustituidas.

Aplicaciones Científicas De Investigación

La norfluoxetina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizada como patrón de referencia en química analítica para la cuantificación de la fluoxetina y sus metabolitos en muestras biológicas.

Biología: Estudiada por sus efectos en los sistemas de neurotransmisores, particularmente la serotonina, y su papel en la modulación del estado de ánimo y el comportamiento.

Medicina: Investigada por su potencial terapéutico en el tratamiento de la depresión, la ansiedad y otros trastornos psiquiátricos. También se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de la fluoxetina.

Industria: Empleada en el desarrollo de nuevos medicamentos antidepresivos y en el control de calidad de las formulaciones farmacéuticas que contienen fluoxetina

Comparación Con Compuestos Similares

La norfluoxetina es similar a otros ISRS como la fluoxetina, la paroxetina y la sertralina. es única en sus propiedades farmacocinéticas y su papel como metabolito activo de la fluoxetina. A diferencia de la fluoxetina, que se administra como una mezcla racémica, la norfluoxetina existe como enantiómeros (R- y S-norfluoxetina), siendo el enantiómero S más potente en la inhibición de la recaptación de serotonina .

Compuestos Similares:

Fluoxetina: El compuesto principal, ampliamente utilizado como antidepresivo.

Paroxetina: Otro ISRS con efectos terapéuticos similares pero diferentes propiedades farmacocinéticas.

Sertralina: Un ISRS con una estructura química diferente pero un mecanismo de acción similar.

Las propiedades únicas de la norfluoxetina, como su larga vida media y sus enantiómeros activos, la convierten en un compuesto valioso tanto en entornos clínicos como de investigación .

Actividad Biológica

Norfluoxetine, the active metabolite of fluoxetine, is recognized for its significant biological activities, particularly in the context of neuropharmacology and environmental toxicity. This article explores its mechanisms of action, therapeutic potential, and implications in ecotoxicology, supported by detailed research findings and case studies.

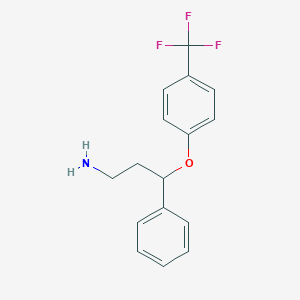

Overview of this compound

This compound is formed through the N-demethylation of fluoxetine in the liver and exhibits similar pharmacological properties, such as selective serotonin reuptake inhibition (SSRI). It has a longer half-life than fluoxetine, which allows it to maintain therapeutic effects over extended periods. The compound's structure is shown below:

This compound primarily functions as an inhibitor of serotonin reuptake. It selectively binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant effects and contributes to its neuroprotective properties.

Inhibition Potency

Research indicates that this compound has a higher affinity for SERT than fluoxetine, with an IC50 value of approximately 29 μM . This enhanced potency suggests that this compound may be more effective in modulating serotonergic activity.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).

Key Findings from Case Studies

-

Microglial Activation Inhibition :

- This compound administration in MPTP-lesioned mice demonstrated a significant reduction in microglial activation and reactive oxygen species (ROS) production. This was evidenced by MAC-1 immunostaining and hydroethidine histochemistry, which showed decreased microglial presence and ROS levels in treated animals compared to controls .

-

NADPH Oxidase Activity :

- In vitro studies revealed that this compound inhibited NADPH oxidase activation in LPS-treated rat microglial cultures. This inhibition was quantified through Western blot analysis, showing a 38% reduction in p47 phox protein translocation to the membrane fraction upon treatment with this compound .

- Nitric Oxide Production :

Ecotoxicological Implications

This compound's biological activity extends beyond neuropharmacology; it also poses risks in environmental contexts. Studies have investigated its effects on aquatic organisms, particularly focusing on its impact on Daphnia magna .

Research Insights

- Exposure to SSRIs, including this compound, has been linked to altered developmental rates and metabolic pathways in aquatic species. Transcriptomic analyses revealed significant changes in gene expression related to carbohydrate metabolism and oxidative stress responses .

- The bioconcentration factor (BCF) for this compound was assessed in marine organisms, indicating potential accumulation and ecological risks associated with pharmaceutical pollutants .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866540 | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83891-03-6 | |

| Record name | Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfluoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norfluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of norfluoxetine?

A1: this compound, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]

Q2: Does this compound have other effects besides serotonin reuptake inhibition?

A2: While primarily known for its SSRI activity, this compound can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19F3NO, and its molecular weight is 307.33 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify this compound. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []

Q5: What is the absorption and distribution profile of this compound?

A6: this compound is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []

Q6: How is this compound metabolized and excreted?

A7: While primarily a metabolite itself, this compound undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including this compound, are ultimately excreted in the urine. []

Q7: What is the elimination half-life of this compound?

A8: this compound has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.

Q8: Are there differences in the pharmacokinetics of fluoxetine and this compound between species?

A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of this compound compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []

Q9: Can this compound itself inhibit CYP enzymes?

A12: Yes, this compound is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.

Q10: Does the stereochemistry of fluoxetine and this compound affect their metabolism and interactions?

A13: Yes, both fluoxetine and this compound exhibit stereoselective metabolism. [, , , ] The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.

Q11: What are the potential toxic effects of this compound?

A14: While generally well-tolerated, high levels of this compound can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated this compound concentrations in central blood and liver. []

Q12: What analytical methods are commonly used to determine fluoxetine and this compound concentrations in biological samples?

A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and this compound. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []

Q13: Are there any specific considerations for sample preparation when analyzing this compound?

A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing this compound in sewage samples. []

Q14: Has this compound been investigated for its potential in treating Parkinson's disease?

A17: Yes, preclinical studies have investigated the neuroprotective effects of this compound in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.